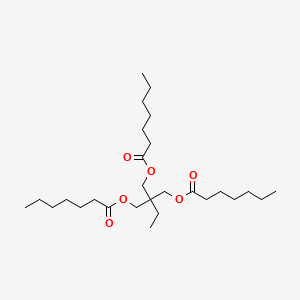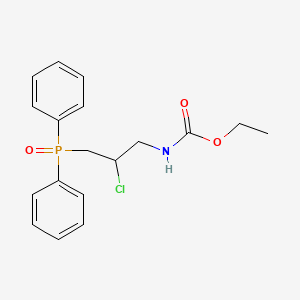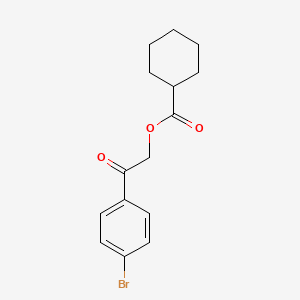![molecular formula C33H30ClN5 B12009624 11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12009624.png)
11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzimidazo[1,2-b]isoquinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the core structure.
Attachment of the chlorophenyl and phenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using suitable chlorophenyl and phenyl derivatives.
Final functionalization: The nitrile group is typically introduced in the last step, often through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors in the body, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate specific enzymes, affecting various biochemical pathways.
Cellular Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
Properties
Molecular Formula |
C33H30ClN5 |
|---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
11-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C33H30ClN5/c34-25-16-14-24(15-17-25)31(23-8-2-1-3-9-23)37-18-20-38(21-19-37)33-27-11-5-4-10-26(27)28(22-35)32-36-29-12-6-7-13-30(29)39(32)33/h1-3,6-9,12-17,31H,4-5,10-11,18-21H2 |
InChI Key |
YRYWCTOMIUDDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12009542.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009544.png)



![5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12009570.png)

![4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009591.png)



![(7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine](/img/structure/B12009610.png)


